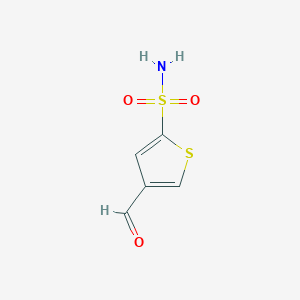

2-Thiophenesulfonamide,4-formyl-(9CI)

Description

Significance of Thiophene (B33073) and Sulfonamide Heterocycles in Contemporary Chemical Science

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a compound that can substitute for another in a biological system with similar effect, which has led to its incorporation into a vast number of pharmaceuticals. Thiophene derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The sulfonamide functional group (-SO₂NH₂) is another pharmacologically significant moiety. Since the discovery of the antibacterial properties of sulfonamide drugs, this group has been a key component in the design of various therapeutic agents. Beyond their antimicrobial effects, sulfonamides are found in drugs with diuretic, hypoglycemic, and anticonvulsant activities. The combination of a thiophene ring and a sulfonamide group in a single molecule, as seen in thiophene sulfonamides, creates a scaffold with significant potential for the development of novel bioactive compounds.

Overview of Formyl Group Functionalization in Organic Synthesis

The formyl group (-CHO), a simple aldehyde functional group, is a versatile tool in organic synthesis. Its introduction onto an aromatic ring, a process known as formylation, provides a synthetic handle for a wide array of chemical transformations. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups through reactions such as reductive amination, Wittig olefination, and the formation of imines and oximes.

One of the most common methods for the formylation of electron-rich aromatic compounds like thiophene is the Vilsmeier-Haack reaction. ijpcbs.comchemistrysteps.comtcichemicals.comorganic-chemistry.orgwikipedia.org This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the aromatic ring. ijpcbs.comchemistrysteps.comtcichemicals.comorganic-chemistry.orgwikipedia.org The position of formylation on the thiophene ring is influenced by the electronic effects of other substituents present on the ring.

Contextualization of 2-Thiophenesulfonamide, 4-formyl-(9CI) within the Broader Field of Thiophene Sulfonamide Chemistry

The compound 2-Thiophenesulfonamide, 4-formyl-(9CI) belongs to the larger class of substituted thiophene sulfonamides. Research in this area often focuses on the synthesis of new derivatives and the evaluation of their biological activities. The synthesis of such compounds typically involves the reaction of a thiophene sulfonyl chloride with an amine. tandfonline.com For instance, thiophene-2-sulfonyl chloride can be reacted with various amines to produce a library of N-substituted 2-thiophenesulfonamides. tandfonline.com

The introduction of a formyl group at the 4-position of the 2-thiophenesulfonamide scaffold, as in the target molecule, would likely be achieved through electrophilic aromatic substitution on the pre-formed 2-thiophenesulfonamide. The sulfonamide group is a deactivating, meta-directing group in electrophilic aromatic substitution on a benzene ring. However, in the case of a thiophene ring, the directing effects can be more complex. The synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been achieved through a multi-step sequence involving lithiation and formylation, indicating that direct formylation of substituted thiophenes is a viable synthetic strategy. researchgate.netresearchgate.net

Research Objectives and Scope for 2-Thiophenesulfonamide, 4-formyl-(9CI) Investigations

Given the chemical functionalities present in 2-Thiophenesulfonamide, 4-formyl-(9CI), several research avenues can be envisioned. A primary objective would be the development of an efficient and regioselective synthesis of the compound. This would likely involve a systematic study of the formylation of 2-thiophenesulfonamide under various conditions to optimize the yield of the desired 4-formyl isomer.

Once synthesized and characterized, a key research direction would be the exploration of its chemical reactivity. The formyl group serves as a versatile precursor for the synthesis of a wide range of derivatives. For example, it could be used to create Schiff bases by condensation with various amines, or it could be converted into other functional groups to generate a library of novel thiophene sulfonamide derivatives.

Finally, these newly synthesized compounds would be subjected to biological screening to evaluate their potential as therapeutic agents. Based on the known activities of thiophene and sulfonamide derivatives, these compounds could be tested for antimicrobial, anticancer, or enzyme inhibitory activities. The data from these studies would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the identification of new lead compounds for drug discovery.

Interactive Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | Structure | General Properties |

| Thiophene | A five-membered aromatic ring with one sulfur atom. | Serves as a bioisostere for benzene, often imparts desirable pharmacokinetic properties. |

| Sulfonamide | -SO₂NH₂ | Known for a wide range of biological activities, including antibacterial and diuretic effects. |

| Formyl | -CHO | A reactive aldehyde group that can be readily converted into a variety of other functional groups. |

Table 2: Common Formylation Reactions

| Reaction Name | Reagents | Substrate Scope |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comtcichemicals.comorganic-chemistry.orgwikipedia.org |

| Gattermann Reaction | HCN, HCl, Lewis Acid | Aromatic compounds. |

| Reimer-Tiemann Reaction | Chloroform, Base | Phenols. |

| Duff Reaction | Hexamethylenetetramine | Phenols. |

Structure

3D Structure

Properties

IUPAC Name |

4-formylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYBRZUCXDBTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Thiophenesulfonamide,4 Formyl 9ci and Analogues

Retrosynthetic Analysis of the 2-Thiophenesulfonamide, 4-formyl-(9CI) Scaffold

A retrosynthetic analysis of 2-Thiophenesulfonamide, 4-formyl-(9CI) reveals two primary disconnection approaches, centered around the installation of the formyl and sulfonamide groups onto the thiophene (B33073) core.

Approach A: C-C Bond Disconnection (Formylation)

This approach involves the disconnection of the carbon-carbon bond between the thiophene ring and the formyl group. This leads to the key precursor, 2-thiophenesulfonamide, and a formylating agent. This strategy relies on an electrophilic aromatic substitution, specifically a formylation reaction, on a pre-existing thiophenesulfonamide.

Approach B: C-S Bond Disconnection (Sulfonamidation)

Alternatively, disconnecting the carbon-sulfur bond of the sulfonamide group suggests 4-formylthiophene as the starting material. The synthesis would then proceed via sulfonation or chlorosulfonation of the formylated thiophene, followed by amination to install the sulfonamide functionality.

Direct Synthetic Approaches to 2-Thiophenesulfonamide, 4-formyl-(9CI)

Based on the retrosynthetic analysis, two principal direct synthetic routes can be envisioned for the preparation of the target molecule.

Formylation Reactions on Thiophenesulfonamide Precursors

The introduction of a formyl group onto the 2-thiophenesulfonamide scaffold can be achieved through various formylation methods. The Vilsmeier-Haack reaction is a prominent and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. youtube.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). youtube.comchemistrysteps.comwikipedia.org

Table 1: Potential Reagents for Vilsmeier-Haack Formylation

| Reagent System | Description |

| DMF / POCl₃ | The most common and classical Vilsmeier reagent system. |

| DMF / Oxalyl chloride | An alternative for generating the Vilsmeier reagent. |

| DMF / Thionyl chloride | Another alternative for the in situ formation of the Vilsmeier reagent. |

Sulfonamidation of Formylated Thiophene Derivatives

This alternative strategy commences with a commercially available or readily synthesized 4-formylthiophene derivative. The key step is the introduction of the sulfonamide group at the 2-position. This is typically a two-step process involving chlorosulfonation followed by amination.

Chlorosulfonation of an aromatic ring is a standard method to introduce a sulfonyl chloride group (-SO₂Cl). This can be achieved using chlorosulfonic acid (ClSO₃H). The highly reactive sulfonyl chloride intermediate is then typically reacted in situ with ammonia (B1221849) or an amine to furnish the corresponding sulfonamide.

The regioselectivity of this electrophilic substitution on a 4-formylthiophene would be directed by the formyl group, which is a deactivating group and a meta-director. However, the inherent reactivity of the thiophene ring, which favors substitution at the α-positions (2- and 5-positions), would also play a significant role. Therefore, the chlorosulfonation of 4-formylthiophene is expected to yield a mixture of isomers, and achieving high selectivity for the 2-position might be challenging.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of polysubstituted thiophenes like 2-Thiophenesulfonamide, 4-formyl-(9CI). The directing effects of both the sulfonamide and formyl groups on the thiophene ring must be carefully considered during electrophilic substitution reactions.

As previously mentioned, electrophilic attack on 2-substituted thiophenes is generally favored at the 5-position. stackexchange.com However, the electronic properties of the substituent at the 2-position can influence the regiochemical outcome. A strong electron-withdrawing group like a sulfonamide can deactivate the ring, making further substitution more difficult and potentially altering the typical substitution pattern.

In the case of formylating 2-thiophenesulfonamide, the sulfonamide group's deactivating nature might necessitate harsh reaction conditions, which could lead to side reactions or decomposition. To control the regioselectivity, the choice of formylating agent and reaction conditions (temperature, solvent) is critical.

For the sulfonamidation of 4-formylthiophene, the formyl group deactivates the ring towards electrophilic attack. The inherent preference for α-substitution in thiophenes might still lead to the desired 2-substituted product, but the formation of the 5-substituted isomer is also a possibility. Separation of these regioisomers would likely be required.

Green Chemistry Principles in 2-Thiophenesulfonamide, 4-formyl-(9CI) Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. The synthesis of thiophene derivatives can be made more environmentally benign by considering several aspects.

The use of hazardous reagents like phosphorus oxychloride and chlorosulfonic acid in classical synthetic routes presents environmental and safety concerns. Exploring greener alternatives is an active area of research. For instance, solid acid catalysts or milder formylating agents could potentially replace POCl₃ in the Vilsmeier-Haack reaction.

Solvent selection is another crucial factor. Many organic reactions are carried out in volatile and often toxic organic solvents. The development of synthetic methods that utilize greener solvents, such as water, ionic liquids, or even solvent-free conditions, would significantly improve the environmental footprint of the synthesis. derpharmachemica.comrsc.org Recent studies have demonstrated the feasibility of performing reactions like the condensation of benzil (B1666583) with thioureas in water as a green solvent. derpharmachemica.com

Furthermore, minimizing waste, improving atom economy, and using renewable feedstocks are other important considerations in the application of green chemistry to the synthesis of functionalized thiophenes.

Exploration of Novel Catalytic Systems for Derivatization

Modern organic synthesis increasingly relies on the use of catalytic systems to achieve high efficiency, selectivity, and sustainability. For the derivatization of the 2-Thiophenesulfonamide, 4-formyl-(9CI) scaffold, several catalytic approaches could be envisioned.

Palladium-catalyzed cross-coupling reactions have become powerful tools for the functionalization of heterocyclic compounds. conicet.gov.arnih.gov For instance, a palladium catalyst could be employed for the direct C-H arylation or formylation of a thiophenesulfonamide precursor, potentially offering a more selective and milder alternative to classical electrophilic substitution reactions. While direct palladium-catalyzed formylation of thiophenesulfonamides is not well-documented in the searched literature, the broader field of palladium-catalyzed C-H functionalization is rapidly evolving and may offer future solutions. conicet.gov.arnih.gov

Furthermore, the development of novel catalysts for electrophilic substitution reactions could lead to improved regioselectivity and milder reaction conditions. For example, the use of solid acid catalysts or metal-organic frameworks (MOFs) as catalysts for formylation or sulfonation could enhance the sustainability and efficiency of the synthesis.

Chemical Reactivity and Derivatization of 2 Thiophenesulfonamide,4 Formyl 9ci

Reactions at the Formyl Group

The aldehyde functionality is a versatile handle for numerous chemical modifications, including reduction, oxidation, nucleophilic additions, and condensation reactions.

Reductive Transformations

The formyl group of 2-Thiophenesulfonamide, 4-formyl-(9CI) can be readily reduced to a primary alcohol, yielding 4-(hydroxymethyl)-2-thiophenesulfonamide (B13958053). This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions.

Table 1: Reductive Transformations of Formyl Groups

| Reagent | Product | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 4-(hydroxymethyl)-2-thiophenesulfonamide | A common and selective reagent for reducing aldehydes to alcohols. |

The resulting hydroxymethyl derivative serves as a valuable intermediate for further functionalization, such as esterification or conversion to a leaving group for nucleophilic substitution.

Oxidative Transformations

Oxidation of the formyl group leads to the corresponding carboxylic acid, 2-sulfamoylthiophene-4-carboxylic acid. This conversion requires oxidizing agents that can effectively transform an aldehyde to a carboxylic acid without over-oxidizing the thiophene (B33073) ring. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones under harsh conditions. nih.gov

Table 2: Oxidative Transformations of Formyl Groups

| Reagent | Product | Notes |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | 2-sulfamoylthiophene-4-carboxylic acid | A strong oxidizing agent that must be used under controlled conditions. |

The resulting carboxylic acid derivative opens up possibilities for amide bond formation and other reactions characteristic of carboxylic acids.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. masterorganicchemistry.com These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the final product. youtube.com

Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the formyl group to form secondary alcohols. For instance, reaction with methylmagnesium bromide would yield 4-(1-hydroxyethyl)-2-thiophenesulfonamide.

Table 3: Nucleophilic Addition Reactions

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Grignard Reagents (e.g., CH₃MgBr) | 4-(1-hydroxyethyl)-2-thiophenesulfonamide | Organometallic Addition |

These addition reactions are fundamental in carbon-carbon bond formation and the introduction of new functional groups.

Condensation Reactions with Amino Compounds

The formyl group readily undergoes condensation reactions with primary amines and other amino compounds to form imines (Schiff bases). This reaction is a cornerstone of combinatorial chemistry for generating libraries of compounds. For example, reacting 2-Thiophenesulfonamide, 4-formyl-(9CI) with anilines can produce a range of N-aryl imine derivatives. researchgate.net

Table 4: Condensation Reactions with Amino Compounds

| Amine Reactant | Product | Notes |

|---|---|---|

| Aniline | N-(4-sulfamoylthiophen-2-yl)methylene)aniline | Formation of an imine (Schiff base). |

| Hydroxylamine (B1172632) (NH₂OH) | 4-(hydroxyimino)methyl-2-thiophenesulfonamide | Forms an oxime. |

These condensation products can be further modified; for instance, the imine can be reduced to a secondary amine.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group also offers a site for derivatization, primarily through reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation.

N-Alkylation: The deprotonated sulfonamide acts as a nucleophile and can react with alkyl halides or other alkylating agents to form N-alkylated sulfonamides. Catalytic methods, such as those employing manganese or iron complexes, can facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.orgionike.com For instance, thiophene-2-sulfonamide (B153586) can be efficiently N-benzylated. acs.org

Table 5: N-Alkylation of Thiophenesulfonamides

| Alkylating Agent | Catalyst/Conditions | Product Example |

|---|---|---|

| Benzyl alcohol | Mn(I) PNP pincer complex, K₂CO₃ | N-benzyl-4-formyl-2-thiophenesulfonamide |

N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides, often in the presence of a base. orientjchem.org More advanced methods utilize N-acylbenzotriazoles as efficient acylating agents. semanticscholar.orgresearchgate.net This reaction yields N-acylsulfonamides, which are an important class of compounds with various biological activities. orientjchem.org

Table 6: N-Acylation of Thiophenesulfonamides

| Acylating Agent | Conditions | Product Example |

|---|---|---|

| Acetyl chloride | Base (e.g., Pyridine) | N-acetyl-4-formyl-2-thiophenesulfonamide |

| Acetic anhydride | Ultrasound irradiation | N-acetyl-4-formyl-2-thiophenesulfonamide |

These derivatizations of the sulfonamide group are crucial for modifying the physicochemical properties of the parent molecule.

Sulfonyl Chloride Precursor Modifications

The synthesis of 2-Thiophenesulfonamide, 4-formyl-(9CI) and its N-substituted derivatives fundamentally relies on the corresponding sulfonyl chloride, 4-formylthiophene-2-sulfonyl chloride. The reactivity of this precursor is pivotal for introducing the sulfonamide functionality and creating a diverse range of derivatives.

The preparation of 4-formylthiophene-2-sulfonyl chloride is a critical first step. While specific literature detailing the synthesis of this exact precursor is scarce, general methods for the preparation of thiophenesulfonyl chlorides are well-established. These typically involve the chlorosulfonation of a suitable thiophene precursor. Given the presence of the deactivating formyl group, direct chlorosulfonation of 4-formylthiophene may require forcing conditions. An alternative and likely more viable route would involve the formylation of a pre-existing 2-thiophenesulfonyl chloride or a protected precursor.

Once obtained, 4-formylthiophene-2-sulfonyl chloride serves as a versatile electrophile for the synthesis of a variety of sulfonamides through reaction with primary and secondary amines. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Table 1: Representative Synthesis of N-Substituted 2-Thiophenesulfonamide, 4-formyl-(9CI) Derivatives

| Amine Reactant | Base | Solvent | Product |

| Ammonia (B1221849) | Pyridine | Dichloromethane | 2-Thiophenesulfonamide, 4-formyl-(9CI) |

| Methylamine | Triethylamine | Tetrahydrofuran | N-methyl-4-formyl-2-thiophenesulfonamide |

| Piperidine | Pyridine | Dichloromethane | 4-formyl-1-[(2-thienylsulfonyl)]piperidine |

The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields and purity of the desired sulfonamide derivatives.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in 2-Thiophenesulfonamide, 4-formyl-(9CI) is subject to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. However, the regioselectivity of such reactions is strongly influenced by the directing effects of the existing substituents. The sulfonamide group at the 2-position and the formyl group at the 4-position are both deactivating, electron-withdrawing groups.

In general, electrophilic substitution on 2-substituted thiophenes preferentially occurs at the 5-position. The sulfonamide group, being a meta-director in benzene (B151609) chemistry, would direct incoming electrophiles to the 3- and 5-positions of the thiophene ring. The formyl group, also a meta-director, would similarly direct to the positions meta to itself. In this specific molecule, the 5-position is the most likely site for electrophilic attack, as it is activated by the sulfur atom of the thiophene ring and is the least sterically hindered position.

For instance, the bromination of thiophene derivatives bearing electron-withdrawing carbonyl groups at the 2-position, when complexed with aluminum chloride, has been shown to proceed almost exclusively at the 4-position. This suggests that under certain conditions, substitution at the less electronically favored position can be achieved. For 2-Thiophenesulfonamide, 4-formyl-(9CI), electrophilic substitution at the 5-position is anticipated to be the major pathway.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Thiophenesulfonamide, 4-formyl-(9CI)

| Electrophilic Reagent | Predicted Major Product |

| Br₂ / FeBr₃ | 5-bromo-2-Thiophenesulfonamide, 4-formyl-(9CI) |

| HNO₃ / H₂SO₄ | 5-nitro-2-Thiophenesulfonamide, 4-formyl-(9CI) |

| Ac₂O / H₃PO₄ | 5-acetyl-2-Thiophenesulfonamide, 4-formyl-(9CI) |

Experimental verification would be necessary to confirm these predictions and to determine the optimal reaction conditions for achieving high regioselectivity.

Development of Advanced Functionalized Derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI)

The presence of the reactive formyl group provides a gateway for the synthesis of a wide array of advanced functionalized derivatives. The aldehyde can undergo a variety of classical carbonyl group reactions, leading to new molecular scaffolds with potential applications in medicinal chemistry and materials science.

One important avenue for derivatization is through condensation reactions with compounds containing active methylene (B1212753) groups or with various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, which are a well-known class of bioactive heterocyclic compounds.

Scheme 1: Synthesis of a Pyrazole Derivative

Similarly, reaction with hydroxylamine would yield the corresponding oxime, which can be further transformed. Condensation with malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base would afford Knoevenagel condensation products, which are versatile intermediates for the synthesis of more complex heterocyclic systems.

Table 3: Potential Advanced Derivatives from 2-Thiophenesulfonamide, 4-formyl-(9CI)

| Reagent | Reaction Type | Resulting Functional Group/Heterocycle |

| Hydrazine | Cyclocondensation | Pyrazole |

| Hydroxylamine | Condensation | Oxime |

| Malononitrile | Knoevenagel Condensation | Dicyanovinyl |

| Wittig Reagents | Wittig Reaction | Alkene |

| Sodium Borohydride | Reduction | Hydroxymethyl |

The development of these advanced derivatives opens up possibilities for exploring new chemical space and for the design of molecules with tailored properties. The combination of the sulfonamide moiety, a common pharmacophore, with other heterocyclic systems generated from the formyl group could lead to the discovery of novel therapeutic agents.

Structural Elucidation Methodologies for 2 Thiophenesulfonamide,4 Formyl 9ci and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Thiophenesulfonamide, 4-formyl-(9CI), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the formyl group, and the sulfonamide group. The two protons on the thiophene ring would appear as doublets due to coupling with each other. Their chemical shifts would be influenced by the electron-withdrawing effects of the sulfonamide and formyl substituents, likely appearing in the downfield region (7.0-9.0 ppm). The formyl proton would be observed as a singlet at an even further downfield position (around 9.5-10.5 ppm). The protons of the NH₂ group of the sulfonamide would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon of the formyl group (C=O) would be highly deshielded, appearing in the range of 180-195 ppm. The carbons of the thiophene ring would resonate in the aromatic region (approximately 120-150 ppm), with their specific shifts dictated by the positions of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Thiophene H-3 | 7.8 - 8.2 | - | d |

| Thiophene H-5 | 8.0 - 8.4 | - | d |

| Formyl CHO | 9.8 - 10.2 | 185 - 195 | s |

| Sulfonamide NH₂ | 7.0 - 8.0 (broad) | - | s |

| Thiophene C-2 | - | 140 - 150 | s |

| Thiophene C-3 | - | 125 - 135 | d |

| Thiophene C-4 | - | 135 - 145 | s |

| Thiophene C-5 | - | 128 - 138 | d |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy Applications (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Thiophenesulfonamide, 4-formyl-(9CI) would be expected to show characteristic absorption bands. A strong, sharp peak around 1670-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The N-H stretching vibrations of the sulfonamide group would likely appear as two bands in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong absorptions around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Vibrations associated with the thiophene ring (C-H and C=C stretching) would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The symmetric S=O stretch of the sulfonamide is also usually Raman active. The aromatic ring vibrations of the thiophene moiety would also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1670 - 1700 (Strong) | 1670 - 1700 (Strong) |

| Sulfonamide (N-H) | Stretch | 3200 - 3400 (Medium) | Weak or not observed |

| Sulfonamide (S=O) | Asymmetric Stretch | 1330 - 1370 (Strong) | Moderate |

| Sulfonamide (S=O) | Symmetric Stretch | 1140 - 1180 (Strong) | Strong |

| Thiophene Ring | C=C Stretch | ~1500 - 1600 (Variable) | ~1500 - 1600 (Variable) |

| Thiophene Ring | C-S Stretch | ~600 - 800 (Variable) | ~600 - 800 (Variable) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. For 2-Thiophenesulfonamide, 4-formyl-(9CI) (C₅H₅NO₃S₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da. nih.govresearchgate.netresearchgate.netnih.gov Other expected fragmentations would involve the loss of the formyl group (CHO) or cleavage of the thiophene ring.

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

Should a suitable single crystal of 2-Thiophenesulfonamide, 4-formyl-(9CI) be grown, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles.

Based on the analysis of similar structures, such as other thiophene derivatives with sulfonyl groups, one would expect the thiophene ring to be planar. researchgate.net The analysis would also reveal crucial information about intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the oxygen atoms of the formyl and sulfonyl groups. These interactions govern the crystal packing and influence the physical properties of the compound.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If applicable to chiral derivatives)

The parent molecule, 2-Thiophenesulfonamide, 4-formyl-(9CI), is achiral and therefore would not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its structural elucidation.

However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in a substituent, then chiroptical spectroscopy would become an indispensable tool. It would be used to determine the enantiomeric purity and to investigate the absolute configuration of the chiral centers, often in conjunction with theoretical calculations.

Computational and Theoretical Investigations of 2 Thiophenesulfonamide,4 Formyl 9ci

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from geometry to reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. nih.gov For 2-Thiophenesulfonamide, 4-formyl-(9CI), DFT studies, often employing functionals like B3LYP with a basis set such as 6-311G+(d,p), are utilized to optimize the molecular geometry and predict ground state properties. nih.gov

The optimized geometric parameters, including bond lengths and angles, are crucial for understanding the molecule's stable three-dimensional structure. Calculations for thiophene (B33073) sulfonamide derivatives show that intramolecular distances such as the S-C and S=O bonds in the sulfonamide group are well-predicted by these methods. semanticscholar.org

Table 1: Predicted Geometrical Parameters for 2-Thiophenesulfonamide, 4-formyl-(9CI) using DFT The following data is representative of values obtained for similar thiophene sulfonamide structures from computational studies.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| S(thiophene)-C2 | 1.74 Å | |

| S(sulfonamide)=O | 1.46 Å | |

| S(sulfonamide)-N | 1.68 Å | |

| C(thiophene)-C(formyl) | 1.48 Å | |

| C(formyl)=O | 1.22 Å | |

| Bond Angles | ||

| O=S=O | 120.8° | |

| O=S-N | 105.5° |

Frontier Molecular Orbital (FMO) analysis is another critical aspect of DFT studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org

Table 2: Predicted Frontier Molecular Orbital Energies for 2-Thiophenesulfonamide, 4-formyl-(9CI) This interactive table contains hypothetical FMO data based on typical computational results for related compounds.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.58 | Indicates regions of electron-donating capability, often localized on the thiophene ring and sulfonamide group. |

| LUMO | -2.05 | Indicates regions susceptible to nucleophilic attack, typically associated with the formyl group and the sulfonamide sulfur atom. |

| Energy Gap (ΔE) | 4.53 | A moderate gap suggests a balance between kinetic stability and chemical reactivity. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies. While computationally more demanding than DFT, they are valuable for analyzing reaction mechanisms and transition states. For 2-Thiophenesulfonamide, 4-formyl-(9CI), these methods could be used to map out the energetic profile of potential reactions, such as nucleophilic addition to the formyl group, providing insights into reaction barriers and the stability of intermediates.

Conformational Analysis and Potential Energy Surface Mapping

The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of 2-Thiophenesulfonamide, 4-formyl-(9CI) involves studying the rotation around its single bonds, particularly the bond connecting the thiophene ring to the sulfonamide group and the bond connecting the formyl group to the ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The PES reveals the low-energy, stable conformations (local minima) and the energy barriers (saddle points) that separate them. researchgate.net This analysis helps identify the most likely shapes the molecule will adopt in a given environment.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red Regions : Indicate areas of most negative electrostatic potential, rich in electrons. For 2-Thiophenesulfonamide, 4-formyl-(9CI), these are expected around the oxygen atoms of the formyl and sulfonamide groups, as well as the sulfonamide nitrogen, highlighting them as sites for electrophilic attack. semanticscholar.org

Blue Regions : Indicate areas of most positive electrostatic potential, which are electron-deficient. These are typically found around the hydrogen atoms of the sulfonamide NH2 group and the formyl C-H group, marking them as sites for nucleophilic attack.

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

The MEP map provides a clear picture of the molecule's polarity and its potential interaction sites for hydrogen bonding and other non-covalent interactions. chemrxiv.org

Molecular Docking Simulations with Model Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme active site. nih.govnih.gov For 2-Thiophenesulfonamide, 4-formyl-(9CI), docking simulations can be performed with model enzymes to explore its theoretical binding modes without assessing biological outcomes.

The simulation places the molecule (the ligand) into the binding site of the enzyme and calculates a score that estimates the binding affinity. The analysis focuses on identifying key intermolecular interactions, such as:

Hydrogen Bonds : The sulfonamide group (both NH₂ as a donor and SO₂ as an acceptor) and the formyl oxygen (acceptor) are prime candidates for forming hydrogen bonds with amino acid residues like arginine, serine, or histidine in an active site.

Hydrophobic Interactions : The thiophene ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, or isoleucine.

Pi-Sulfur Interactions : The sulfur atom of the thiophene ring can interact with aromatic residues like phenylalanine or tyrosine.

These theoretical simulations provide a structural hypothesis for how the molecule might interact with a biological target, guiding further research. nih.gov

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, which can be used to interpret and validate experimental data.

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. globalresearchonline.net For 2-Thiophenesulfonamide, 4-formyl-(9CI), this would involve identifying characteristic vibrational modes for the N-H stretch of the sulfonamide, the S=O symmetric and asymmetric stretches, the C=O stretch of the formyl group, and the C-S and C=C vibrations of the thiophene ring. researchgate.net Comparing simulated spectra with experimental ones helps confirm the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). globalresearchonline.net These theoretical shifts can be correlated with experimental data to aid in the assignment of signals to specific atoms in the molecule, providing a detailed confirmation of its chemical structure.

Exploration of Molecular Interactions and Biochemical Target Relevance of 2 Thiophenesulfonamide,4 Formyl 9ci Derivatives

Design Principles for Derivatives Targeting Specific Enzyme Classes (e.g., Carbonic Anhydrase, Fatty Acid Amide Hydrolase)

The design of derivatives from the 2-Thiophenesulfonamide, 4-formyl-(9CI) scaffold is guided by the structural and mechanistic features of the target enzymes. The sulfonamide group is a critical zinc-binding group in many metalloenzymes, making it a key feature for inhibitors of enzymes like carbonic anhydrase.

Carbonic Anhydrase (CA) Inhibitors:

The primary design principle for CA inhibitors based on the thiophenesulfonamide scaffold revolves around the interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site. The sulfonamide nitrogen coordinates to the zinc ion, mimicking the binding of the natural substrate, bicarbonate.

Derivatives of 2-thiophenesulfonamide can be designed to target different CA isoforms by modifying the thiophene (B33073) ring. The 4-formyl group can be used to introduce various substituents that can extend into and interact with different regions of the active site cavity, thereby conferring isoform selectivity. For instance, bulky substituents can be introduced to target isoforms with larger active site clefts. A series of 4-substituted thiophene-2-sulfonamides have been shown to exhibit nanomolar potency against human carbonic anhydrase II in vitro. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibitors:

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. nih.gov The design of FAAH inhibitors often involves incorporating a group that can interact with the catalytic serine residue in the active site. While the sulfonamide group is not a classic warhead for serine hydrolases, derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI) can be designed to act as FAAH inhibitors.

The following table summarizes the key design principles for targeting these two enzyme classes with derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI).

| Target Enzyme | Key Design Principle | Role of 2-Thiophenesulfonamide Scaffold | Role of 4-formyl Group |

| Carbonic Anhydrase | Zinc-binding and active site interactions | Provides the essential sulfonamide zinc-binding group | A point for introducing substituents to achieve isoform selectivity |

| Fatty Acid Amide Hydrolase | Interaction with the catalytic serine residue | Serves as a core structure for presenting a reactive group | Can be modified into a "warhead" to react with the catalytic serine |

In Vitro Enzyme Inhibition Assay Methodologies for Derived Structures

The evaluation of the inhibitory potential of newly synthesized derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI) requires robust in vitro enzyme inhibition assays. The specific methodologies employed depend on the target enzyme and the nature of the enzymatic reaction.

Carbonic Anhydrase Inhibition Assay:

A common method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay. This technique measures the enzyme's ability to catalyze the hydration of carbon dioxide. The assay is performed by mixing a solution of the enzyme and the inhibitor with a CO₂-saturated buffer. The subsequent change in pH, monitored by a pH indicator, is recorded over time. The initial rate of the reaction is proportional to the enzyme activity. By comparing the rates in the presence and absence of the inhibitor, the percentage of inhibition and the inhibition constant (Ki) can be determined.

Fatty Acid Amide Hydrolase Inhibition Assay:

FAAH activity is typically measured by monitoring the hydrolysis of a substrate, such as anandamide. A common method involves using a radiolabeled substrate, for instance, [³H]-anandamide. The assay is initiated by adding the enzyme to a reaction mixture containing the substrate and the test inhibitor. After a specific incubation period, the reaction is stopped, and the product (e.g., [³H]-ethanolamine) is separated from the unreacted substrate using chromatography. The amount of product formed is then quantified by liquid scintillation counting. The inhibitory potency of the compound is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Other non-radioactive methods are also available, such as fluorescent or colorimetric assays, which utilize synthetic substrates that release a fluorescent or colored product upon hydrolysis by FAAH.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI). These studies involve systematically modifying the structure of the lead compound and evaluating the effect of these changes on its biological activity.

For thiophenesulfonamide-based inhibitors, SAR studies often focus on the following aspects:

Substitution on the Thiophene Ring: The nature, size, and position of substituents on the thiophene ring can significantly influence the inhibitor's interaction with the target enzyme. For example, in the context of CA inhibitors, 4-substituted thiophene-2-sulfonamides have been explored to enhance potency and selectivity. nih.gov The electronic properties of the substituents can also affect the acidity of the sulfonamide group, which in turn can influence its binding to the zinc ion.

Modification of the Sulfonamide Group: While the primary sulfonamide group is often essential for activity against metalloenzymes like CA, its substitution can be explored for targeting other enzymes or for modulating pharmacokinetic properties. However, for CA inhibitors, N-substitution of the sulfonamide group generally leads to a loss of activity.

Derivatization of the 4-formyl Group: The 4-formyl group provides a versatile point for chemical modification. It can be converted to various other functional groups, such as oximes, hydrazones, or Schiff bases, to introduce new interaction points with the enzyme's active site. For instance, the synthesis of Schiff bases from a formyl-containing compound has been shown to be a viable strategy for creating new biologically active molecules. researchgate.net

The following table presents a hypothetical SAR summary for 2-Thiophenesulfonamide, 4-formyl-(9CI) derivatives targeting Carbonic Anhydrase, based on general principles for sulfonamide inhibitors.

| Position of Modification | Type of Modification | Effect on Carbonic Anhydrase Inhibition |

| Thiophene Ring (Position 4) | Introduction of small alkyl groups | May increase lipophilicity and van der Waals interactions |

| Thiophene Ring (Position 4) | Introduction of aromatic rings | Can lead to pi-pi stacking interactions with aromatic residues in the active site |

| Thiophene Ring (Position 4) | Conversion of formyl to Schiff base | Introduces new hydrogen bond donors/acceptors, potentially increasing potency |

| Sulfonamide Nitrogen | N-alkylation | Generally leads to a significant decrease or loss of activity |

Ligand-Protein Interaction Modeling and Binding Affinity Prediction (Theoretical)

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions between ligands and their protein targets at a molecular level. These theoretical studies can provide valuable insights into the binding modes of 2-Thiophenesulfonamide, 4-formyl-(9CI) derivatives and help in the rational design of more potent and selective inhibitors.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. For derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI), docking studies can be used to:

Visualize the interaction of the sulfonamide group with the zinc ion in the active site of carbonic anhydrase.

Predict how different substituents introduced at the 4-position of the thiophene ring interact with the surrounding amino acid residues.

Estimate the binding affinity of the ligand for the protein, often expressed as a docking score.

Binding Affinity Prediction:

More advanced computational methods, such as free energy calculations, can be used to predict the binding affinity of a ligand with greater accuracy. These methods can take into account the dynamic nature of the ligand-protein complex and the effects of the solvent. By predicting the binding affinities of a series of virtual compounds, these methods can help prioritize the synthesis of the most promising candidates.

Computational studies have been widely used to investigate the binding modes of various enzyme inhibitors, including those targeting carbonic anhydrase and other enzymes. mdpi.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for high-affinity binding.

Potential Applications of 2 Thiophenesulfonamide,4 Formyl 9ci in Materials Science and Beyond

Utilization as a Building Block in Polymer Chemistry

The bifunctional nature of 2-Thiophenesulfonamide, 4-formyl- (9CI) makes it a promising monomer for the synthesis of novel polymers. The reactive aldehyde (formyl) group can participate in various polymerization reactions, leading to materials with tailored properties.

One potential route is through polycondensation reactions. For instance, the copolymerization of thiophene (B33073) with 4-hydroxy benzaldehyde (B42025) in the presence of a catalyst like phosphorous oxychloride has been demonstrated to yield a copolymer, Poly [(Thiophene-2, 5-diyl)-co-4-hydroxy benzylidene]. researchgate.net This suggests that 2-Thiophenesulfonamide, 4-formyl- (9CI) could similarly undergo polycondensation with suitable co-monomers, such as phenols or amines, to produce new classes of polymers.

Furthermore, the formyl group is a key precursor for the formation of Schiff bases (imines) through condensation with primary amines. This reaction can be extended to create Schiff base polymers. The solution polycondensation of a dicarboxaldehyde with a diamine, for example, results in polymers containing Schiff base moieties. mdpi.com By reacting 2-Thiophenesulfonamide, 4-formyl- (9CI) with various diamines, it is conceivable to synthesize polymers incorporating the thiophenesulfonamide unit, potentially imbuing the resulting material with unique thermal, mechanical, and electronic properties. mdpi.com

The inherent secondary amine functionality within the sulfonamide group itself can also be a handle for post-polymerization modification, for instance, through aza-Michael additions, which could lead to polymeric protected β-amino acid derivatives.

Incorporation into Organic Dyes and Pigments

Azo dyes represent the largest class of commercial colorants, and heterocyclic compounds, particularly thiophene derivatives, are important components in the synthesis of high-performance dyes. nih.govsapub.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. nih.gov

While 2-Thiophenesulfonamide, 4-formyl- (9CI) does not possess a primary amino group for direct diazotization, its structure is relevant to the synthesis of azo dyes. Thiophene-based azo dyes have been of considerable interest for their bright shades and good fastness properties. sapub.orgnih.gov For example, novel azo disperse dyes have been synthesized from 4,5-hetero-2-aminothiophenes. nih.gov

The formyl group in 2-Thiophenesulfonamide, 4-formyl- (9CI) opens up possibilities for creating more complex dye structures, such as azo-azomethine compounds. The reaction of an azo compound containing a formyl group with amines or sulfa drugs can lead to the formation of corresponding azo-azomethine compounds. ekb.eg This approach allows for the extension of the conjugated system and the tuning of the color and properties of the resulting dye.

Role in Coordination Chemistry as a Ligand Precursor

The presence of multiple heteroatoms (sulfur, nitrogen, and oxygen) and the reactive formyl group makes 2-Thiophenesulfonamide, 4-formyl- (9CI) an excellent candidate as a precursor for designing novel ligands for coordination chemistry. The formyl group can be readily converted into a Schiff base by condensation with a primary amine. The resulting Schiff base ligand can then coordinate to metal ions.

Thiophene-derived Schiff base ligands are known to coordinate with a variety of metal ions, forming stable complexes. nih.gov The coordination can occur through the imine nitrogen and the thiophene sulfur atom. The sulfonamide group can also participate in coordination, potentially leading to multidentate ligands that can form stable chelates with metal ions. The synthesis of tripodal, trinuclear complexes has been demonstrated using a Schiff base derived from a tris(formylphenoxy)triazine precursor. researchgate.net

The resulting metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. For example, Schiff base complexes of transition metals have been explored for their catalytic performance in polymerization reactions. nih.gov

Development of Novel Functional Materials Incorporating the 2-Thiophenesulfonamide, 4-formyl-(9CI) Moiety

The unique structural features of 2-Thiophenesulfonamide, 4-formyl- (9CI) can be leveraged to create novel functional materials, including Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.comresearchgate.neteeer.orgfrontiersin.org The ability to tune the structure and functionality of MOFs has led to their application in gas storage, catalysis, and sensing. researchgate.neteeer.org

The bifunctional nature of 2-Thiophenesulfonamide, 4-formyl- (9CI) makes it a potential building block for MOFs. The formyl group can be used to create larger, more complex organic linkers through reactions like Schiff base formation, while the sulfonamide and thiophene moieties can provide coordination sites for metal ions. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are reacted in a suitable solvent. mdpi.comeeer.org

By carefully selecting the metal ions and the reaction conditions, it may be possible to synthesize MOFs with tailored pore sizes and functionalities based on the 2-Thiophenesulfonamide, 4-formyl- (9CI) unit. These materials could have potential applications in areas such as selective gas adsorption or heterogeneous catalysis.

Applications in Advanced Chemical Sensing Platforms

Schiff bases and their metal complexes have been widely investigated for their application in chemical sensors. nih.govresearchgate.netrsc.org The interaction of the Schiff base ligand with specific analytes can lead to a measurable signal, such as a change in color (colorimetric sensor) or an electrical signal (electrochemical sensor). nih.govnih.gov

The formyl group of 2-Thiophenesulfonamide, 4-formyl- (9CI) is a key functional group for the development of Schiff base-based sensors. By reacting the formyl group with an appropriate amine, a Schiff base ligand can be synthesized that is selective for a particular analyte. For example, Schiff bases have been used as colorimetric sensors for the detection of various metal ions in aqueous solutions. nih.gov The binding of the metal ion to the Schiff base ligand results in a color change that can be detected by the naked eye or with a spectrophotometer.

Electrochemical sensors based on Schiff bases have also been developed for the detection of a wide range of analytes, including those of pharmaceutical and environmental interest. nih.govresearchgate.net These sensors often involve modifying an electrode surface with the Schiff base or its metal complex. The interaction of the analyte with the modified electrode leads to a change in the electrochemical response, which can be used for quantification. The change in the electro-activeness of the ligand upon complexation with metal ions can suggest a metal-to-ligand charge transfer mechanism. rsc.org

Future Research Directions and Challenges

Development of Asymmetric Synthetic Routes to Chiral Derivatives

A significant frontier in the application of thiophene-based compounds lies in the synthesis of enantiomerically pure derivatives, as chirality is fundamental to biological activity in pharmaceuticals and to the functionality of advanced materials. iaea.orgnih.gov Chiral sulfoxides, for instance, are crucial components in drugs like esomeprazole (B1671258) and armodafinil. iaea.orgresearchgate.net The development of asymmetric synthetic routes starting from or incorporating 2-Thiophenesulfonamide, 4-formyl-(9CI) is a promising research avenue.

Future efforts will likely focus on the catalytic asymmetric functionalization of the thiophene (B33073) motif. rsc.org This could involve the use of chiral transition metal complexes to catalyze reactions at the formyl group or on the thiophene ring itself, leading to chiral alcohols, amines, or other stereocenter-containing moieties. semanticscholar.org Challenges include achieving high yields and excellent enantioselectivities, which requires the rational design of substrates and the development of novel chiral catalysts. rsc.org Another approach is the synthesis of chiral ligands based on the thiophene sulfonamide structure for use in asymmetric catalysis, such as the oxidation of sulfides. iaea.org

Key Research Objectives:

Design of chiral catalysts for the enantioselective reduction of the formyl group.

Development of methods for the asymmetric dearomatization of the thiophene ring. rsc.org

Synthesis of axially chiral biaryl compounds derived from the thiophene scaffold.

Table 1: Strategies for Asymmetric Synthesis of Thiophene Derivatives

| Strategy | Description | Potential Outcome for 2-Thiophenesulfonamide, 4-formyl-(9CI) | Key Challenge |

| Catalytic Asymmetric Reduction | Use of chiral catalysts (e.g., transition metal complexes with chiral ligands) to reduce the aldehyde to a chiral alcohol. | Synthesis of chiral 4-(hydroxymethyl)-2-thiophenesulfonamide (B13958053) derivatives. | Achieving high enantiomeric excess (ee%). |

| Asymmetric C-C Bond Formation | Enantioselective addition of nucleophiles (e.g., organometallic reagents) to the formyl group. | Creation of derivatives with a new stereocenter adjacent to the thiophene ring. | Controlling stereoselectivity and preventing side reactions. |

| Catalytic Asymmetric Dearomatization | Using chiral catalysts to transform the aromatic thiophene ring into a non-aromatic, chiral cyclic structure. rsc.org | Generation of novel, complex chiral spiranes or other 3D structures. rsc.org | High activation barrier for dearomatization of the stable thiophene ring. |

| Atroposelective Synthesis | Controlled synthesis of axially chiral biaryl compounds where rotation around a C-C bond is restricted. | Formation of chiral biaryl derivatives by coupling at the 3- or 5-position of the thiophene ring. | Overcoming steric hindrance to control the stereochemical outcome. |

Exploration of Organometallic Chemistry Involving the Thiophene Ring

The thiophene ring can coordinate to transition metals in various modes (e.g., η¹, η², η⁴, η⁵), which disrupts its aromatic character and activates it for a range of chemical transformations. researchgate.netbohrium.comresearchgate.net This opens up a vast area of organometallic chemistry for 2-Thiophenesulfonamide, 4-formyl-(9CI). Research in this domain could lead to novel catalytic cycles, ring-opening reactions, and the formation of unique metallacyclic structures. acs.orgacs.org

The interaction of the thiophene's sulfur atom with soft metal ions can be exploited to direct reactions or stabilize catalytic intermediates. researchgate.net The coordination of metals like rhodium, ruthenium, or iridium can facilitate C-S bond cleavage or C-H activation on the thiophene ring, providing pathways to otherwise inaccessible derivatives. bohrium.comacs.org A significant challenge is the generally weak coordinating ability of thiophene's sulfur atom, which can lead to unstable complexes. researchgate.net Understanding the patterns of reactivity based on the specific metal, its ligands, and the coordination mode of the thiophene is crucial for predictable and efficient synthetic design. researchgate.netbohrium.com

Key Research Objectives:

Synthesis and characterization of novel organometallic complexes where 2-Thiophenesulfonamide, 4-formyl-(9CI) acts as a ligand.

Investigation of metal-mediated C-H functionalization at the C3 and C5 positions of the thiophene ring.

Exploration of ring-opening metathesis and other skeletal modifications of the thiophene core. acs.org

Table 2: Coordination Modes and Reactivity of Thiophene in Organometallic Chemistry

| Coordination Mode | Description | Potential Reaction Pathway |

| η¹(S)-Coordination | The thiophene ring binds to the metal center through its sulfur atom. | Activation of the thiophene ring towards electrophilic attack. bohrium.com |

| η²(C=C)-Coordination | The metal coordinates to one of the double bonds of the thiophene ring. | Facilitates derivatization or ring-opening of the activated heterocycle. researchgate.net |

| η⁴-Coordination | The metal binds to four carbons of the thiophene ring, making it electron-rich. | Adduct formation at the sulfur atom or protonation at the C2 position. bohrium.com |

| η⁵-Coordination | The metal coordinates to all five atoms of the thiophene ring, similar to cyclopentadienyl (B1206354) complexes. | Can be reduced to η⁴-species, enhancing the nucleophilicity of the sulfur atom. researchgate.net |

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating the discovery of new functional materials and therapeutic agents. researchgate.net For derivatives of 2-Thiophenesulfonamide, 4-formyl-(9CI), methods like Density Functional Theory (DFT) can be used to calculate geometric parameters, vibrational spectra (FT-IR), and electronic properties such as HOMO-LUMO energy gaps, ionization potential, and electron affinity. researchgate.netmdpi.com

Such calculations can help in the rational design of derivatives with tailored electronic and optical properties for applications in organic electronics like OLEDs or OFETs. researchgate.net Furthermore, molecular docking studies can predict the binding affinity and interaction mechanisms of these compounds with biological targets, such as enzymes. nih.gov This is particularly relevant for designing novel enzyme inhibitors, where the sulfonamide group is a well-known pharmacophore. nih.govresearchgate.net The main challenge is the computational cost associated with high-accuracy calculations for large or complex systems and the need to validate computational predictions with experimental data. mdpi.com

Key Research Objectives:

Use of DFT to predict the electronic and photophysical properties of novel derivatives for materials science applications.

In silico screening and molecular docking studies to identify promising drug candidates based on the 2-Thiophenesulfonamide, 4-formyl-(9CI) scaffold. nih.govmdpi.com

Theoretical investigation of reaction mechanisms to optimize synthetic pathways and predict product outcomes.

Sustainable and Scalable Production Methodologies

As interest in thiophene-based compounds grows for industrial applications, the development of sustainable and scalable production methods becomes paramount. nih.govmdpi.com Future research must address the environmental impact of synthetic routes, moving away from harsh reagents and multi-step processes that generate significant waste. nih.gov

Key Research Objectives:

Development of one-pot or tandem reaction sequences to minimize purification steps.

Exploration of biocatalysis or photocatalysis as green alternatives to traditional synthetic methods.

Design of continuous flow processes for safer and more efficient large-scale synthesis.

Integration of 2-Thiophenesulfonamide, 4-formyl-(9CI) Derivatives in Complex Chemical Architectures

The bifunctional nature of 2-Thiophenesulfonamide, 4-formyl-(9CI) makes it an excellent building block for constructing larger, complex chemical architectures. The formyl group is a versatile handle for forming imines, undergoing Wittig reactions, or participating in condensation polymerizations. acs.orgresearchgate.netresearchgate.net The sulfonamide and the thiophene ring can be further functionalized, allowing for the creation of sophisticated molecules.

This compound and its derivatives can be used as monomers for the synthesis of functional polymers and covalent organic frameworks (COFs). acs.orgmdpi.com Thiophene-based polymers are known for their semiconducting properties, with applications in organic electronics and sensors. acs.orgresearchgate.net COFs built from thiophene units can exhibit unique photophysical properties and porosity, making them suitable for applications in photocatalysis or gas storage. mdpi.com A key challenge is controlling the polymerization process to achieve well-defined structures with desired properties, such as high conductivity or specific porosity. The integration of these units into larger systems requires robust and high-yielding coupling reactions, such as Suzuki or Kumada cross-coupling. nih.gov

Key Research Objectives:

Synthesis of novel conductive polymers by polymerization of monomers derived from 2-Thiophenesulfonamide, 4-formyl-(9CI).

Design and synthesis of porous COFs using the thiophene derivative as a structural node. mdpi.com

Incorporation of the scaffold into larger bioactive molecules or supramolecular assemblies.

Q & A

Q. Table 1. Key Characterization Data for 2-Thiophenesulfonamide,4-formyl-(9CI)

| Parameter | Method | Expected Result |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 180–185°C |

| Sulfonamide S=O Stretch | FT-IR | 1170 cm⁻¹ (asymmetric), 1320 cm⁻¹ (symmetric) |

| Formyl Proton (¹H NMR) | DMSO-d6, 400 MHz | δ 10.1 ppm (singlet) |

Q. Table 2. Stability Study Design

| Condition | Duration | Analysis Method | Key Metrics |

|---|---|---|---|

| 40°C/75% RH | 6 months | HPLC | % Degradation, major impurities |

| Light Exposure (ICH Q1B) | 1.2 million lux hrs | LC-MS | Photodegradation products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.